

Trimethyl borate CAS number and molecular structure.

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An In-depth Technical Guide to Trimethyl Borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **trimethyl borate**, detailing its chemical and physical properties, molecular structure, synthesis protocols, and key applications in research and development.

Core Identification and Properties

Trimethyl borate, also known as trimethoxyborane or methyl borate, is the organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a colorless, water-white liquid that is sensitive to moisture and fumes in the air.[2][3] Its primary CAS Registry Number is 121-43-7. [1][4][5]

Trimethyl borate is a borate ester derived from the formal condensation of boric acid with three equivalents of methanol.[2] The central boron atom is bonded to three methoxy groups, resulting in a trigonal planar geometry. This electron-deficient boron center makes **trimethyl borate** a weak Lewis acid.[1][4]

- Molecular Formula: C₃H₉BO₃[1][6]
- SMILES: COB(OC)OC[1][5][6]
- InChi Key: WRECIMRULFAWHA-UHFFFAOYSA-N[1][6]



The physical and chemical properties of **trimethyl borate** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	121-43-7	[1][5][6][7]
Molecular Weight	103.91 g/mol	[1][6][7]
Appearance	Colorless, water-white liquid	[1][2][3][8]
Density	0.932 g/mL at 20 °C	[1][3][4]
Melting Point	-34 °C to -29.3 °C	[1][2][3][4][9]
Boiling Point	68-69 °C	[1][3][4][9]
Flash Point	-13 °C	[4]
Refractive Index (n20/D)	1.3568 to 1.358	[2][3]
Vapor Pressure	137 mmHg at 25 °C	[2][8]
Vapor Density	3.59 (Air = 1)	[2]
Solubility	Miscible with ether, methanol, hexane, THF. Decomposes in water.	[2][3][4]

Experimental Protocols and Methodologies

Trimethyl borate is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and its application in key chemical transformations relevant to drug development.

This is the most common laboratory and industrial method for preparing **trimethyl borate**. It involves the esterification of boric acid with methanol, typically using an acid catalyst, and removing the water formed to drive the equilibrium.

Protocol:

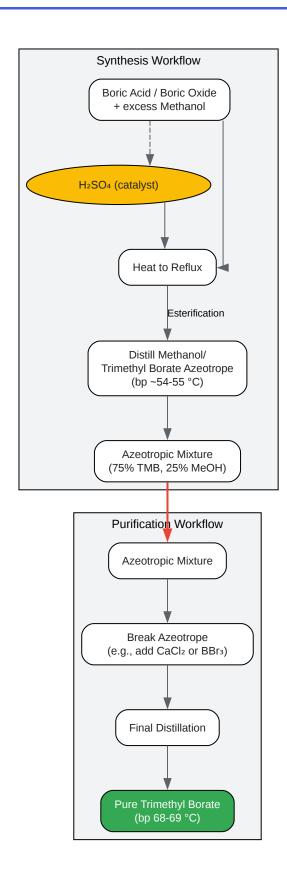
• Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine boric acid (H₃BO₃) or boric oxide (B₂O₃) with an excess of dry methanol



(CH₃OH).[9][10]

- Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture. The acid acts as a dehydrating agent and catalyst.[8][9]
- Reaction: Heat the mixture to reflux. The esterification reaction produces trimethyl borate and water.
- Azeotropic Distillation: Trimethyl borate forms a low-boiling azeotrope with methanol (boiling point ~54-55 °C), which allows for its separation from the reaction mixture by distillation.[9][11][12] This azeotrope typically consists of about 75% trimethyl borate and 25% methanol.[8][9][10]
- Purification: To obtain pure **trimethyl borate**, the azeotrope must be broken. This can be achieved by chemical means, such as by adding a boron trihalide (e.g., BBr₃) to react with the remaining methanol, or by physical separation methods like extractive distillation or treatment with a drying agent like anhydrous calcium chloride.[9][11]





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General synthesis and purification workflow for trimethyl borate.





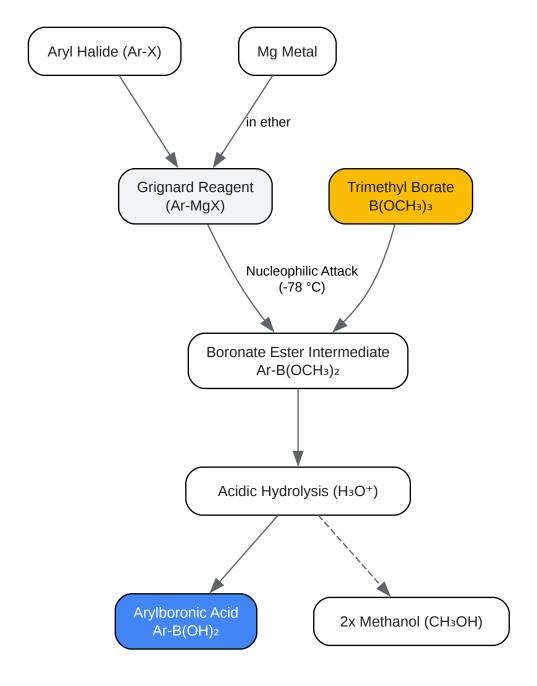


Trimethyl borate is a crucial precursor for synthesizing boronic acids, which are key components in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.[8][10][13]

Protocol:

- Grignard Formation: Prepare a Grignard reagent (ArMgBr) from an appropriate aryl halide (ArBr) and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).
- Boronation Reaction: Cool the Grignard solution to a low temperature (typically -78 °C). Add trimethyl borate dropwise to the cooled solution. The highly nucleophilic Grignard reagent attacks the electrophilic boron atom.[8]
- Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature.
 Quench the reaction by adding an aqueous acid (e.g., HCl or H₂SO₄). This hydrolyzes the intermediate boronate ester.
- Workup and Isolation: Perform a liquid-liquid extraction to separate the aqueous and organic layers. The arylboronic acid (ArB(OH)₂) is typically isolated from the organic layer by crystallization, precipitation, or chromatography.





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Synthesis of arylboronic acids using trimethyl borate.

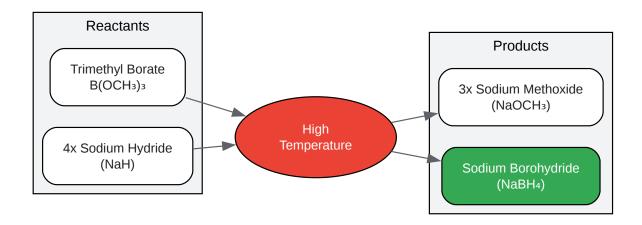
Trimethyl borate is the primary precursor for the industrial production of sodium borohydride (NaBH₄), a widely used reducing agent in drug synthesis.[1][8]

Protocol:

• Reactant Slurry: Prepare a slurry of sodium hydride (NaH) in a suitable high-boiling solvent.



- Addition of TMB: Add trimethyl borate (B(OCH₃)₃) to the sodium hydride slurry at an elevated temperature.
- Reaction: The reaction proceeds to form sodium borohydride and sodium methoxide (NaOCH₃) as a byproduct.
 - Reaction: 4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃[1]
- Isolation: The solid products, sodium borohydride and sodium methoxide, are separated from the reaction mixture. Further purification steps are required to isolate the NaBH₄.



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The Brown-Schlesinger process for sodium borohydride synthesis.

Key Applications in Research and Drug Development

Beyond its role as a precursor, **trimethyl borate** has several direct and indirect applications in the pharmaceutical and chemical industries.

 Precursor for Suzuki Coupling: As detailed above, its role in creating boronic acids is paramount for constructing complex organic molecules, including many active pharmaceutical ingredients (APIs).[13]



- Reducing Agent Synthesis: It is indispensable for manufacturing sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[1][7][8]
- Amidation Reactions: Trimethyl borate can mediate the amidation of carboxylic acids, including α-hydroxy acids, without disturbing sensitive functional groups or stereocenters.
 This has been demonstrated in the synthesis of the drug Mirabegron.[14]
- Polymer Additive: It has been investigated as a fire retardant additive in various polymers.[4]
 [8][10]
- Brazing and Soldering: It serves as a gaseous antioxidant in brazing and solder fluxes.[8][10]
- Wood Preservation: In vapor-phase treatments, it diffuses into wood and hydrolyzes to deposit boric acid, a known wood preservative.[8]

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